

Application Notes: Woodtide as a Substrate in Non-Radioactive Kinase Assays

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Compound of Interest

Compound Name: Woodtide
Cat. No.: B12396486

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Introduction

Woodtide, a synthetic peptide derived from the transcription factor Forkhead in Rhabdomyosarcoma (FKHR), is a well-characterized substrate for the Dual-specificity tyrosine-regulated kinase (DYRK) family of protein kinases.^{[1][2][3]} Its sequence, KKISGRLLSPIMTEQ, encompasses the phosphorylation site for DYRKs, making it an invaluable tool for studying the activity of these kinases.^{[1][4]} The DYRK family, including isoforms like DYRK1A and DYRK2, plays crucial roles in various cellular processes such as cell proliferation, differentiation, and survival.^[5] Dysregulation of DYRK activity has been implicated in several diseases, including neurodegenerative disorders and cancer, making them attractive targets for drug discovery.

Traditionally, kinase activity has been assessed using radioactive assays. However, due to safety concerns and regulatory hurdles associated with handling radioactive materials, non-radioactive methods have become the preferred approach in modern research and high-throughput screening (HTS). This document provides detailed application notes and protocols for the use of **Woodtide** in two common non-radioactive kinase assay formats: Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Advantages of Using Woodtide in Non-Radioactive Kinase Assays

- Specificity: **Woodtide** is a recognized substrate for the DYRK family of kinases.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- Versatility: It can be easily adapted for various non-radioactive assay formats through fluorescent labeling.
- Safety: Eliminates the need for radioactive isotopes, reducing safety risks and disposal costs.
- High-Throughput Screening (HTS) Compatibility: Homogeneous assay formats like FP and TR-FRET are amenable to automation and miniaturization for large-scale screening of potential kinase inhibitors.

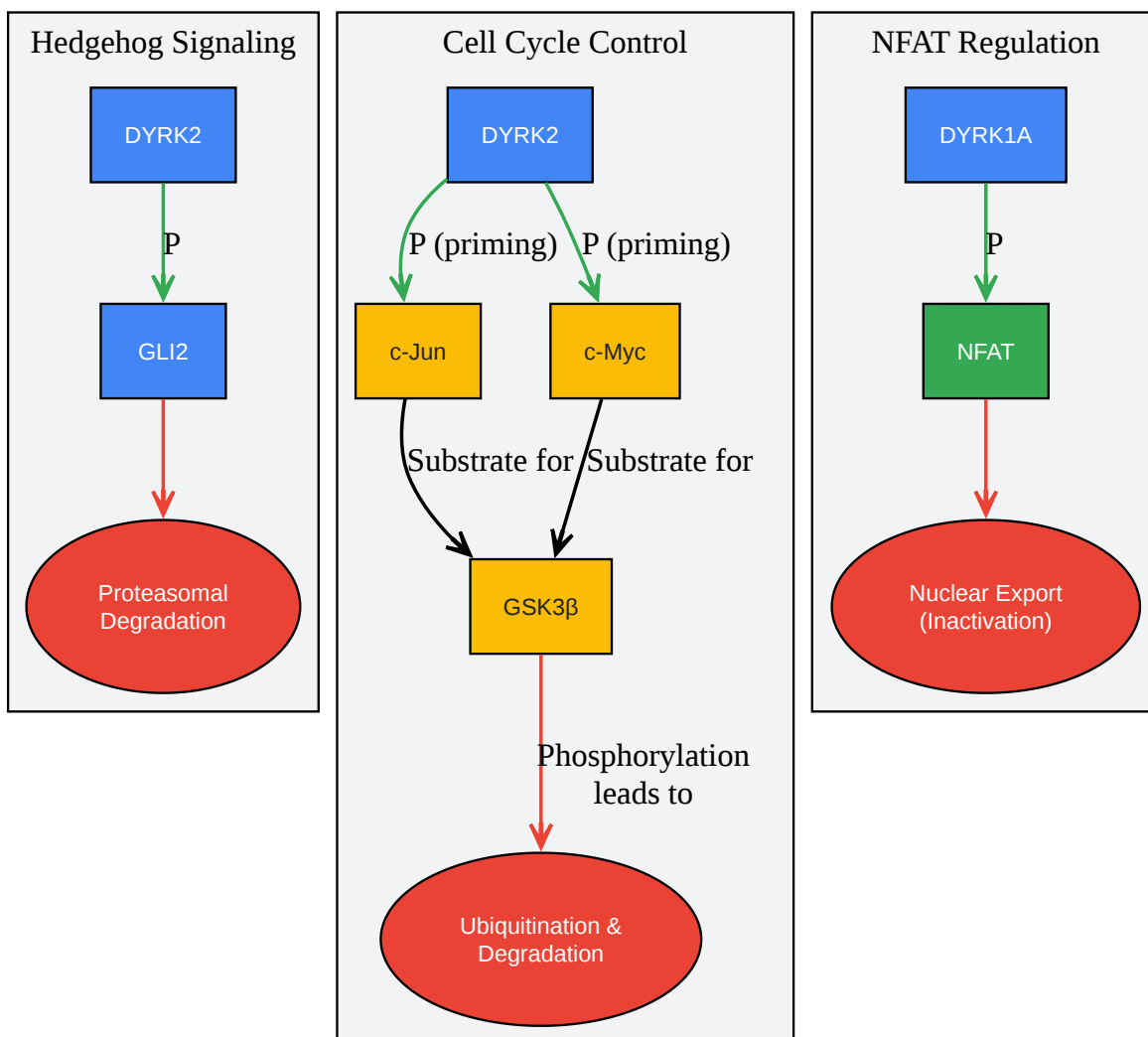
Quantitative Data Summary

The following table summarizes typical quantitative data obtained from non-radioactive kinase assays using **Woodtide** or similar peptide substrates for DYRK kinases. This data is essential for assay validation and comparison of inhibitor potencies.

Kinase	Assay Format	Substrate	Inhibitor	IC50 (nM)	Z' Factor	Reference
DYRK1A	TR-FRET	Kinase Tracer 236	Harmine	245	0.7 - 0.8	[6]
DYRK1A	ELISA	Dynamin 1a fragment	EGCG	215 ± 24	Not Reported	[7]
DYRK1A	ELISA	Dynamin 1a fragment	Harmine	107 ± 18	Not Reported	[7]

Signaling Pathways Involving DYRK Kinases

DYRK kinases are involved in multiple signaling pathways, often acting as "priming" kinases that phosphorylate a substrate, thereby enabling a subsequent phosphorylation event by another kinase, such as Glycogen Synthase Kinase 3β (GSK3β). Below are diagrams illustrating key signaling pathways regulated by DYRK kinases.



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Caption: Key signaling pathways regulated by DYRK kinases.

Experimental Protocols

Fluorescence Polarization (FP) Kinase Assay

This protocol provides a general framework for a competitive FP-based kinase assay to identify inhibitors of DYRK kinases using a fluorescently labeled **Woodtide** peptide (e.g., FAM-**Woodtide**). In this format, a fluorescently labeled phosphopeptide tracer (phosphorylated FAM-

Woodtide) is displaced from a phospho-specific antibody by the unlabeled phosphorylated **Woodtide** produced by the kinase reaction.

Materials:

- DYRK Kinase (e.g., recombinant human DYRK1A)
- **Woodtide** peptide (unlabeled)
- FAM-labeled **Woodtide** (or other suitable fluorescent label)
- Phospho-**Woodtide** specific antibody
- ATP
- Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
- Stop/Detection Buffer (Kinase Assay Buffer with EDTA and the phospho-specific antibody/fluorescent phosphopeptide complex)
- 384-well, low-volume, black, non-binding microplates
- Plate reader capable of measuring fluorescence polarization

Experimental Workflow:

Caption: Experimental workflow for the Fluorescence Polarization kinase assay.

Protocol:

- Reagent Preparation:
 - Prepare a 2X stock of DYRK kinase in Kinase Assay Buffer.
 - Prepare a 2X stock of **Woodtide** peptide and ATP in Kinase Assay Buffer. The optimal concentrations of kinase, **Woodtide**, and ATP should be determined empirically through titration experiments.

- Prepare serial dilutions of test compounds in 100% DMSO, followed by a dilution in Kinase Assay Buffer to create a 10X stock.
- Prepare the Stop/Detection Buffer containing EDTA (to stop the kinase reaction), a phospho-specific antibody, and the fluorescently labeled phosphorylated **Woodtide** tracer. The concentrations of antibody and tracer need to be optimized to achieve a stable and high polarization signal.
- Kinase Reaction:
 - Add 5 μ L of the 10X test compound solution or DMSO (for controls) to the wells of a 384-well plate.
 - Add 20 μ L of the 2X DYRK kinase solution to each well.
 - Add 25 μ L of the 2X **Woodtide**/ATP solution to initiate the reaction.
 - Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
- Detection:
 - Add 25 μ L of the Stop/Detection Buffer to each well.
 - Incubate the plate at room temperature for at least 30 minutes to allow the antibody-peptide binding to reach equilibrium.
 - Read the fluorescence polarization on a suitable plate reader.
- Data Analysis:
 - Calculate the percentage of inhibition for each test compound concentration relative to the controls (no inhibitor and maximum inhibition).
 - Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

- The Z' factor should be calculated to assess the quality and robustness of the assay for HTS. A Z' factor between 0.5 and 1.0 indicates an excellent assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol is based on a competitive binding TR-FRET assay format, adapted from a validated assay for DYRK1A.[6][8][9] It measures the displacement of a fluorescent tracer from the kinase's ATP binding site by a test compound.

Materials:

- DYRK Kinase with a tag (e.g., GST-DYRK1A)
- Lanthanide-labeled anti-tag antibody (e.g., Terbium- or Europium-labeled anti-GST antibody)
- Fluorescently labeled kinase tracer (a small molecule that binds to the ATP pocket)
- Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Test compounds
- 384-well, low-volume, black, non-binding microplates
- TR-FRET-capable plate reader

Experimental Workflow:

Caption: Experimental workflow for the TR-FRET kinase assay.

Protocol:

- Reagent Preparation:
 - Prepare a 3X solution of the tagged DYRK kinase and the lanthanide-labeled antibody in Kinase Assay Buffer. Optimal concentrations should be determined experimentally, but a starting point could be 15 nM kinase and 6 nM antibody.[6]

- Prepare a 3X solution of the fluorescent tracer in Kinase Assay Buffer. The optimal concentration is typically around the K_d of the tracer for the kinase (e.g., 54 nM).[6]
- Prepare serial dilutions of test compounds in 100% DMSO, followed by dilution in Kinase Assay Buffer to create a 10X stock.
- Assay Assembly:
 - Add 5 μ L of the 10X test compound solution or DMSO (for controls) to the wells of a 384-well plate.
 - Add 10 μ L of the 3X kinase/antibody mixture to each well.
 - Add 10 μ L of the 3X tracer solution to each well.
 - The final reaction volume will be 25 μ L.
- Incubation and Measurement:
 - Incubate the plate at room temperature for 60 minutes, protected from light.
 - Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters for the chosen donor-acceptor pair (e.g., excitation at 340 nm, emission at 665 nm for the acceptor and 615 nm for the donor).
- Data Analysis:
 - Calculate the TR-FRET ratio (acceptor emission / donor emission).
 - Calculate the percent inhibition based on the TR-FRET ratio of the controls.
 - Determine the IC_{50} values by plotting the percent inhibition against the logarithm of the compound concentration and fitting to a dose-response curve.
 - Calculate the Z' factor to validate the assay for HTS.[6]

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